molecular formula C18H18N2O4S B2975002 (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid CAS No. 85979-23-3

(2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid

Cat. No.: B2975002
CAS No.: 85979-23-3
M. Wt: 358.41
InChI Key: IOUFTDKKOHIRFP-UHFFFAOYSA-N
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Description

(2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid is a chiral sulfonamide-based amino acid derivative designed for biochemical research and pharmaceutical development. This compound features a benzenesulfonamide group, a key pharmacophore known to confer potent biological activity by acting as a key intermediate or building block in the synthesis of more complex molecules . Its core structure, which incorporates the 1H-indole moiety, is analogous to that of essential amino acids and is frequently found in compounds with significant biological profiles, including potential anticancer activity . Research Applications and Value: This reagent serves as a critical precursor in medicinal chemistry, particularly in the exploration of novel small-molecule therapeutics. Researchers can utilize this compound to investigate structure-activity relationships (SAR) in drug discovery programs. Its molecular framework makes it a valuable candidate for studying enzyme inhibition, protein-protein interactions, and cellular signaling pathways. The structural similarity to other sulfonamido-indole compounds suggests its potential utility in developing targeted therapies, and it is for research use only in a controlled laboratory setting . Handling and Safety: This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound using appropriate personal protective equipment.

Properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[(3-methylphenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-12-5-4-6-14(9-12)25(23,24)20-17(18(21)22)10-13-11-19-16-8-3-2-7-15(13)16/h2-9,11,17,19-20H,10H2,1H3,(H,21,22)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUFTDKKOHIRFP-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid, also known as a sulfonamide derivative of an indole compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C18_{18}H18_{18}N2_2O4_4S
  • Molecular Weight : 358.41 g/mol

The molecular structure includes an indole moiety and a sulfonamide group, contributing to its biological properties. The compound exists as a monohydrate, which influences its solubility and bioavailability in biological systems .

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study demonstrated that this compound showed inhibition against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action appears to involve the inhibition of folate synthesis pathways in bacteria .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of indole derivatives. The compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. This mechanism is crucial for developing new cancer therapies targeting specific molecular pathways involved in tumor growth .

Study 1: Antibacterial Efficacy

A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. This positions it as a promising candidate for further development in antibacterial therapy .

Study 2: Anti-inflammatory Mechanism

In a controlled experiment, human macrophages were treated with the compound, resulting in a significant reduction in TNF-alpha and IL-6 production. This finding supports its potential use in managing chronic inflammatory conditions .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
AnticancerInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with the target molecule, differing primarily in sulfonamide substituents, backbone modifications, or additional functional groups:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents on Sulfonamide/Backbone Molecular Weight (g/mol) Key Features References
(2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid (Target) C₁₈H₁₈N₂O₄S 3-methylbenzenesulfonamido 358.41 Chiral center at C2; hydrophobic methyl group enhances lipid solubility. N/A
3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid C₁₇H₁₅N₃O₆S 2-nitrobenzenesulfonamido 397.38 Nitro group introduces electron-withdrawing effects; solvent disorder in crystals.
Cl-NQTrp [(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid] C₂₁H₁₅ClN₂O₄ Chloronaphthoquinone amino group 394.81 Quinone moiety may confer redox activity; synthesized via one-step protocol.
L-Tryptophan [(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid] C₁₁H₁₂N₂O₂ Amino group instead of sulfonamido 204.23 Natural amino acid; lacks sulfonamide but shares indole-propanoic acid core.
(2S)-2-[[(2S)-2-methyl-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid C₁₅H₁₈N₂O₃S Methyl-sulfanylpropanoyl group 306.38 Thioether linkage; potential for disulfide bond formation in proteins.

Key Differentiators

  • Solubility and Crystallinity : Solvent disorder in the 2-nitro derivative complicates crystallization, whereas the target compound’s 3-methyl group may improve crystallinity and handling.
  • Biological Targets: The sulfonamide group in the target compound may target proteases or kinases, while Cl-NQTrp’s quinone moiety could interact with redox-active enzymes.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid?

  • Methodology : Use solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

  • Coupling indole-3-propanoic acid derivatives with 3-methylbenzenesulfonyl chloride under basic conditions (e.g., NaHCO₃).
  • Ensure stereochemical control via chiral auxiliaries or asymmetric catalysis .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and final product via recrystallization .

Q. How is the compound’s stereochemical purity validated experimentally?

  • Methodology :

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., MoKα radiation, P4₁2₁2 space group) .
  • Chiral HPLC : Use a Chiralpak® column with a polar mobile phase (e.g., hexane/isopropanol) to confirm enantiomeric excess (>98%) .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • NMR : Assign indole NH (δ 10.5–11.5 ppm), sulfonamide protons (δ 7.5–8.0 ppm), and carboxylic acid protons (δ 12–13 ppm) .
  • FT-IR : Confirm sulfonamide S=O stretching (1350–1150 cm⁻¹) and carboxylic acid O–H (2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How can solvent-induced structural disorder in crystallography be addressed?

  • Methodology :

  • Use the SQUEEZE algorithm (PLATON) to model unresolved solvent electron density, as demonstrated in analogous sulfonamide-indole systems .
  • Validate via Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding between sulfonamide and indole groups) .

Q. What strategies resolve contradictions in biological activity data for sulfonamide-indole hybrids?

  • Methodology :

  • Perform dose-response assays (e.g., IC₅₀ determination) across multiple cell lines to distinguish target-specific effects from nonspecific toxicity.
  • Use molecular docking (AutoDock Vina) to analyze binding interactions with enzymes like carbonic anhydrase or tryptophan hydroxylase .

Q. How can synthetic routes be optimized for green chemistry compliance?

  • Methodology :

  • Replace toxic solvents (DCM, DMF) with biodegradable alternatives (cyclopentyl methyl ether).
  • Catalyze sulfonamide coupling using recyclable catalysts (e.g., Fe₃O₄-supported Pd nanoparticles) .

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